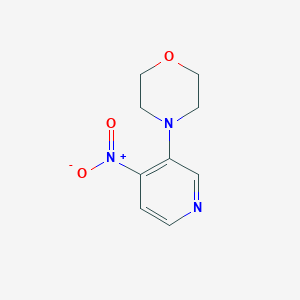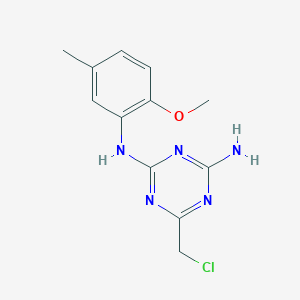![molecular formula C17H22O3Si B1456818 {2-[(3,4-Dimethoxyphenyl)dimethylsilyl]phenyl}methanol CAS No. 1217863-66-5](/img/structure/B1456818.png)
{2-[(3,4-Dimethoxyphenyl)dimethylsilyl]phenyl}methanol
Descripción general
Descripción
“{2-[(3,4-Dimethoxyphenyl)dimethylsilyl]phenyl}methanol” is a chemical compound with the CAS Number: 1217863-66-5 . It has a molecular weight of 302.45 and its IUPAC name is {2-[(3,4-dimethoxyphenyl)(dimethyl)silyl]phenyl}methanol .
Molecular Structure Analysis
The molecular formula of this compound is C17H22O3Si . The InChI code for this compound is 1S/C17H22O3Si/c1-19-15-10-9-14(11-16(15)20-2)21(3,4)17-8-6-5-7-13(17)12-18/h5-11,18H,12H2,1-4H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Bioactive Compounds
Researchers have explored the synthesis of various bioactive compounds utilizing derivatives similar to "{2-[(3,4-Dimethoxyphenyl)dimethylsilyl]phenyl}methanol." For instance, the synthesis of antimicrobial, antioxidant, and insect antifeedant potent derivatives through aqueous phase reactions highlights the potential of such compounds in creating valuable bioactive molecules with practical applications in agriculture and medicine (Thirunarayanan, 2015).
Photophysical Studies
Photophysical studies of substituted 1,2-diarylethenes, including those with dimethoxyphenyl groups, have shed light on the unique properties of these compounds, such as solvent polarity-dependent dual fluorescence. This property could be leveraged in the development of new fluorescent materials or sensors (Singh & Kanvah, 2001).
Enzymatic Modification for Antioxidant Production
The enzymatic modification of phenolic compounds to enhance their antioxidant capacity represents another application area. Studies have shown that modifications can lead to the production of compounds with significantly higher antioxidant capacities, underscoring the potential of these processes in creating more effective antioxidant agents (Adelakun et al., 2012).
Catalytic Processes and Chemical Transformations
Certain derivatives have been investigated for their roles in catalytic processes, including the synthesis of α,β-enones and the study of their reactions under various conditions. Such research points to the utility of these compounds in facilitating or optimizing synthetic routes for the production of complex organic molecules (Lu et al., 2008).
Structural and Conformational Analysis
X-ray crystallographic analysis and other structural studies have been conducted on compounds with dimethoxyphenyl groups to understand their molecular conformations and interactions. These studies are crucial for designing molecules with desired properties and functions, highlighting the importance of detailed structural analysis in the development of new chemical entities (Zhang et al., 2015).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of ingestion or skin contact, one should call a poison center or doctor .
Propiedades
IUPAC Name |
[2-[(3,4-dimethoxyphenyl)-dimethylsilyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O3Si/c1-19-15-10-9-14(11-16(15)20-2)21(3,4)17-8-6-5-7-13(17)12-18/h5-11,18H,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVBYOSNMSYTNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[Si](C)(C)C2=CC=CC=C2CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30726226 | |
| Record name | {2-[(3,4-Dimethoxyphenyl)(dimethyl)silyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(3,4-Dimethoxyphenyl)dimethylsilyl]phenyl}methanol | |
CAS RN |
1217863-66-5 | |
| Record name | {2-[(3,4-Dimethoxyphenyl)(dimethyl)silyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {2-[(3,4-dimethoxyphenyl)dimethylsilyl]phenyl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole hydrochloride](/img/structure/B1456736.png)
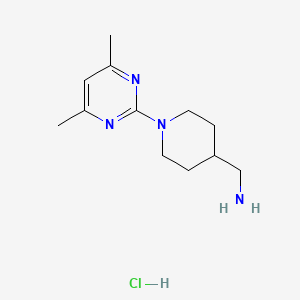
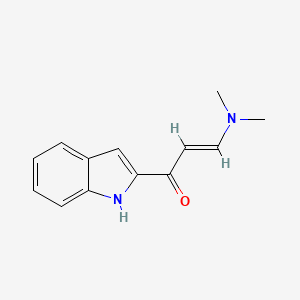
![2-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1456742.png)

![6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1456744.png)

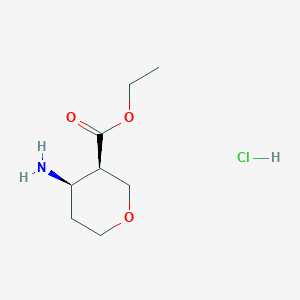


![4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1456755.png)
